
1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Fluorophenyl substitution: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-carboxamide derivatives with different substituents.
- Other halogenated pyrazole compounds.
- Fluorophenyl-substituted heterocycles.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
98533-44-9 |
|---|---|
Molecular Formula |
C11H9BrFN3O |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
5-bromo-1-(3-fluorophenyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrFN3O/c1-14-11(17)9-6-15-16(10(9)12)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17) |
InChI Key |
ULCOOXBLQVXNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


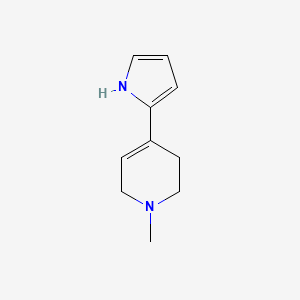
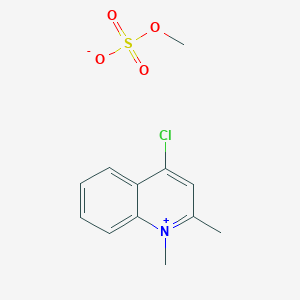

![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
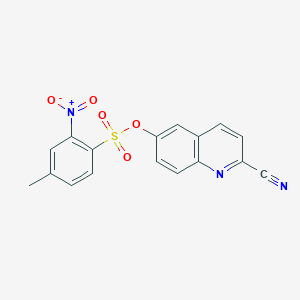
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
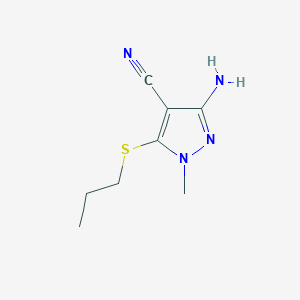
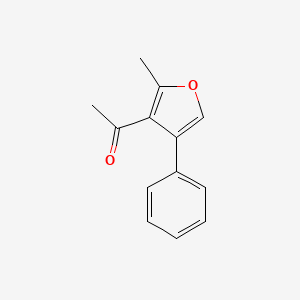
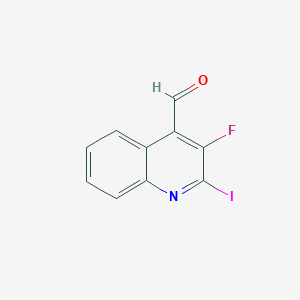
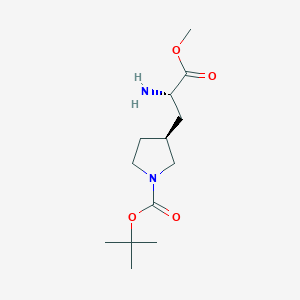
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
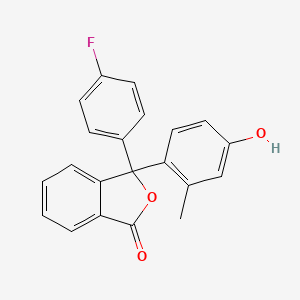

![6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12881774.png)
